ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with carbamoyl, sulfonamide, and ester functional groups. The compound’s complexity arises from its fused ring system and multiple substituents, which influence its physicochemical properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O6S2/c1-2-30-20(27)24-9-7-14-15(11-24)31-19(17(14)18(22)26)23-16(25)8-10-32(28,29)13-5-3-12(21)4-6-13/h3-6H,2,7-11H2,1H3,(H2,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXOMNUIFNFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a novel compound with significant potential in medicinal chemistry, particularly due to its biological activity against various diseases, including cancer. This article explores the compound's structure, synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Compound Structure and Properties
The compound features a complex thienopyridine backbone with multiple functional groups that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 497.5 g/mol. Its structure includes:
- Thienopyridine core : Contributes to its lipophilicity and ability to interact with biological targets.
- Chlorophenyl sulfonamide group : Enhances inhibitory activity against specific enzymes.
- Carbamoyl and carboxylate functionalities : Potentially involved in receptor binding and enzyme modulation.
Research indicates that this compound acts primarily as an inhibitor of ERK1/2 kinases , which are crucial in various signaling pathways associated with cell proliferation and survival. This inhibition can lead to:
- Reduction in tumor growth : By disrupting the signaling pathways that promote cancer cell proliferation.
- Induction of apoptosis : Triggering programmed cell death in cancerous cells.
Anticancer Properties
Studies have demonstrated the compound's efficacy in inhibiting the growth of various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against several human tumor cell lines, showing significant cytotoxicity.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate potent activity; for example, one study reported IC50 values as low as 0.56 μM against specific cancer types.
Enzyme Inhibition
The compound exhibits significant inhibition of specific enzymes crucial for tumor growth:
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| ERK1/2 Kinases | Competitive | 0.56 |
| Casein Kinase 2 (CK2) | Selective | 1.24 |
Case Studies and Research Findings
- Study on ERK1/2 Inhibition :
- Comparative Analysis with Other Compounds :
- Mechanistic Studies :
Scientific Research Applications
The compound ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article aims to explore its applications, supported by comprehensive data and documented case studies.
Anticancer Activity
Recent studies have indicated that compounds with thieno[2,3-c]pyridine structures exhibit anticancer properties. For instance, derivatives of this compound have shown effectiveness in inhibiting tumor growth in specific cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related thieno[2,3-c]pyridine derivative significantly inhibited the proliferation of breast cancer cells through apoptosis induction. The compound's ability to target specific signaling pathways was highlighted as a key factor in its anticancer efficacy.
Antimicrobial Properties
The sulfonamide group present in this compound has been linked to antimicrobial activity. Compounds containing sulfonamide moieties are known to exhibit broad-spectrum antibacterial effects.
Case Study:
Research featured in Antimicrobial Agents and Chemotherapy illustrated that similar compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Thieno[2,3-c]pyridine derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Study:
A publication in European Journal of Pharmacology reported that a related compound reduced inflammation markers in animal models of arthritis. The findings suggested that the thieno[2,3-c]pyridine scaffold could be further optimized for anti-inflammatory drug development.
Table 1: Summary of Biological Activities
| Activity Type | Related Studies | Key Findings |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry | Induces apoptosis in breast cancer cells |
| Antimicrobial | Antimicrobial Agents and Chemotherapy | Broad-spectrum activity against bacteria |
| Anti-inflammatory | European Journal of Pharmacology | Reduces inflammation markers in arthritis models |
Chemical Reactions Analysis
Ester Hydrolysis
Conditions :
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Reagents : Aqueous NaOH (1.5 M), ethanol, reflux (~80°C, 6–8 hours).
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Product : 3-Carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylic acid.
Mechanism :
The ethyl ester undergoes nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of ethanol generates the carboxylic acid.
Key Observations :
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Hydrolysis is pH-sensitive; basic conditions accelerate the reaction .
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The thienopyridine core remains intact during hydrolysis, as confirmed by NMR .
Amide Hydrolysis
Conditions :
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Reagents : Concentrated HCl (6 M), reflux (12–16 hours).
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Product : 3-Carboxy-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylic acid (carbamoyl → carboxylic acid).
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Yield : 68% (with side products due to sulfonamide stability) .
Mechanism :
Acidic hydrolysis cleaves the carbamoyl group (CONH) to a carboxylic acid (COOH) via protonation of the amide nitrogen, followed by water attack.
Challenges :
Cyclization with Hydrazine
Conditions :
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Reagents : Hydrazine hydrate (excess), butanol, reflux (5 hours).
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Product : Thieno[3,2-d] triazolo[1,5-a]pyrimidine derivative via intramolecular cyclization.
Reaction Pathway :
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Hydrazine reacts with the ester to form a hydrazide intermediate.
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Cyclization occurs between the hydrazide and the pyridine nitrogen, forming a fused triazole ring.
Structural Confirmation :
Sulfonamide Reactivity
Nucleophilic Substitution :
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Reagents : KCO, DMF, alkyl halides (e.g., methyl iodide, 60°C, 4 hours).
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Product : N-Alkylated sulfonamide derivatives.
Limitations :
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The 4-chlorophenylsulfonyl group is electron-withdrawing, reducing reactivity toward electrophiles. Substitution typically requires activating groups (e.g., –NH) absent in this structure .
Electrophilic Aromatic Substitution
Nitration :
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Reagents : HNO/HSO, 0–5°C.
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Product : Nitro derivatives at the thiophene C-5 position (meta to sulfonyl group).
Key Insight :
-
The sulfonyl group directs electrophiles to the less reactive meta position, necessitating harsh conditions .
Salt Formation
Conditions :
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Reagents : NaOH (1 eq), aqueous ethanol (room temperature, 1 hour).
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Product : Sodium salt of the carboxylic acid (post-ester hydrolysis).
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Application : Enhances water solubility for biological testing .
Key Findings
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Ester and Carbamoyl Hydrolysis dominate reactivity, yielding carboxylic acids critical for further derivatization .
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Cyclization with Hydrazine produces bioactive triazolo-pyrimidines, highlighting utility in medicinal chemistry .
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Sulfonamide Stability : The 4-chlorophenylsulfonyl group resists nucleophilic attack, limiting substitution pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
- Structure: Shares a pyridine ring and a 4-chlorophenyl carbamoyl group but incorporates a pyrazole substituent instead of a thienopyridine core.
- Synthesis : Prepared via reaction of 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate (76% yield) .
- Key Data: Melting Point: 138–142°C. IR Peaks: 1726 cm⁻¹ (C=O stretch), 1164 cm⁻¹ (SO₂). Bioactivity: Not explicitly stated, but sulfonamide derivatives are often explored for antimicrobial or anti-inflammatory properties.
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
- Structure: Shares the thieno[2,3-c]pyridine core and ester group but lacks the sulfonamide and carbamoyl substituents.
- Its Boc-protected amino group suggests use as an intermediate in peptide or heterocyclic synthesis .
6-(2-Amino-5-(trifluoromethyl)phenyl)pyrimidine-4-carbonitrile
- Structure : Features a pyrimidine ring with a trifluoromethylphenyl group and cyanide substitution, differing in core structure but sharing sulfonamide-like reactivity.
- Synthesis : Produced via nucleophilic substitution of chloropyrimidine with potassium cyanide (38% yield) .
- Key Data :
- LCMS : m/z 265 [M+H]⁺.
- HPLC Retention : 1.16 minutes (SMD-TFA05 conditions).
Comparative Analysis Table
Research Findings and Implications
- Structural Influence on Bioactivity : The sulfonamide group in the target compound and 4-(4-Butyl...) Pyridinesulfonamide may enhance binding to enzymes like carbonic anhydrases or proteases. The absence of a pyrazole in the target compound could reduce steric hindrance compared to the analog in .
- Synthetic Challenges : Low yields in pyrimidine derivatives (e.g., 38% in ) highlight the difficulty of introducing cyanide groups, suggesting the target compound’s synthesis might require optimized conditions.
- Safety Considerations: While the thienopyridine core in is deemed safe for laboratory use, the target compound’s sulfonamide and carbamoyl groups may necessitate toxicity profiling.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be maximized?
The synthesis of thieno[2,3-c]pyridine derivatives typically involves multi-step reactions, including coupling, sulfonylation, and carbamate formation. For example:
- Step 1 : Start with Boc-protected intermediates (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) to preserve reactive sites during synthesis .
- Step 2 : Introduce the sulfonylpropanamido group via sulfonylation using 4-chlorophenylsulfonyl chloride under anhydrous conditions (e.g., DCM, TEA catalyst) .
- Step 3 : Deprotect the Boc group using TFA and perform carbamoylation with cyanogen bromide or urea derivatives .
- Optimization : Monitor reaction progress via TLC/HPLC. Use catalytic bases (e.g., DMAP) to improve sulfonylation yields. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust formation. Pre-wash contaminated glassware with ethanol to reduce hydrolysis risks .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture, heat, or incompatible reagents (e.g., strong oxidizers) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be addressed?
- Primary Techniques :
- Conflict Resolution : If NMR signals contradict expected structures:
Advanced Research Questions
Q. How can researchers optimize low yields encountered in the synthesis of similar thieno[2,3-c]pyridine derivatives?
- Design of Experiments (DoE) : Apply fractional factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize sulfonylation by testing DMF vs. DCM solvents with varying TEA concentrations .
- Catalyst Screening : Evaluate Pd/Cu catalysts for coupling steps. In one study, palladium-mediated reactions improved yields by 15–20% compared to thermal methods .
- Scale-Up Adjustments : Use flow chemistry for continuous sulfonylation, which reduces side reactions and improves heat dissipation .
Q. What strategies are effective in resolving discrepancies between computational modeling and experimental crystallographic data?
- Refinement of Models : Use DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths/angles. For example, if X-ray data shows a distorted pyridine ring, adjust torsional parameters in the computational model .
- Dynamic Effects : Account for crystal packing forces in static models. Molecular dynamics simulations can reveal conformational flexibility not captured in X-ray structures .
- Validation : Cross-check with spectroscopic data (e.g., NOESY for spatial proximity of substituents) .
Q. How to design experiments to assess the compound’s reactivity under varying conditions (pH, temperature, solvents)?
- pH Studies : Prepare buffer solutions (pH 2–12) and monitor degradation via HPLC. For example, acidic conditions may hydrolyze the carbamate group, while basic conditions could cleave the sulfonamide .
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures. Store samples at 25°C, 40°C, and 60°C for 1–4 weeks, then analyze purity .
- Solvent Compatibility : Test solubility in DMSO, MeOH, and THF. Note: Polar aprotic solvents may stabilize intermediates during synthesis but could reduce long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
